

Measuring CPT-157633 activity in cell lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CPT-157633**

Cat. No.: **B8144457**

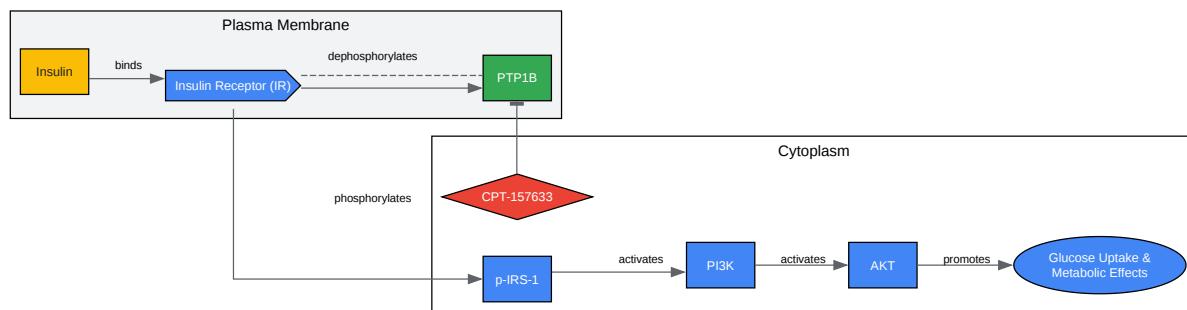
[Get Quote](#)

Application Notes and Protocols

Topic: Measuring **CPT-157633** Activity in Cell Lysates

Product Name: **CPT-157633**

Catalog Number: **CPT-157633**


Description: **CPT-157633** is a potent and selective, reversible, active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).^{[1][2]} PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.^[1] These application notes provide a detailed protocol for measuring the inhibitory activity of **CPT-157633** on endogenous or overexpressed PTP1B in cell lysates.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins, including the insulin receptor (IR) and its substrates.^[1] Dysregulation of PTP1B activity is implicated in various diseases. **CPT-157633** is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B with a high affinity, exhibiting an inhibition constant (Ki) of approximately 40 nM.^[1] This document outlines a robust method to quantify the inhibitory effect of **CPT-157633** on PTP1B activity within a complex biological sample, such as a cell lysate.

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by **CPT-157633** is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to downstream activation of pathways like the PI3K/AKT pathway, which promotes glucose uptake and metabolism.[3][4][5][6][7]

[Click to download full resolution via product page](#)

Caption: PTP1B signaling pathway and **CPT-157633** inhibition.

Experimental Protocols

This protocol describes a colorimetric phosphatase assay to measure PTP1B activity in cell lysates using a synthetic phosphopeptide substrate. The assay quantifies the amount of inorganic phosphate (Pi) released, which is directly proportional to PTP1B activity.

Materials and Reagents

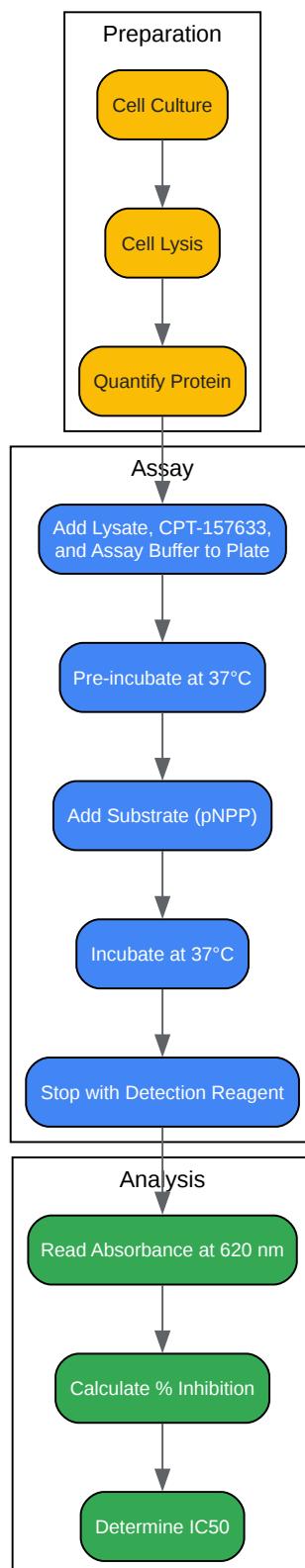
- Cell Line: A suitable cell line (e.g., HEK293T, HepG2) with endogenous or overexpressed PTP1B.
- **CPT-157633:** Stock solution in DMSO.

- PTP1B Substrate: pNPP (para-nitrophenyl phosphate) or a specific phosphopeptide substrate (e.g., Biotin-END(pY)INASL).
- Lysis Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., cComplete™ Protease Inhibitor Cocktail).
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT.
- Phosphate Detection Reagent: Malachite Green-based reagent.
- 96-well Microplate: Clear, flat-bottom.
- Microplate Reader: Capable of measuring absorbance at ~620-650 nm.

Procedure

- Cell Culture and Lysate Preparation:

1. Culture cells to 80-90% confluence in appropriate media.
2. (Optional) Stimulate cells to induce tyrosine phosphorylation if required for your experimental design.
3. Wash cells twice with ice-cold PBS.
4. Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
5. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
6. Incubate on ice for 30 minutes with occasional vortexing.
7. Centrifuge at 14,000 x g for 15 minutes at 4°C.
8. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
9. Lysates can be used immediately or stored at -80°C.


- Phosphatase Assay:

1. Prepare serial dilutions of **CPT-157633** in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
2. In a 96-well microplate, add the following to each well:
 - X μ L of cell lysate (e.g., 10-50 μ g of total protein).
 - 10 μ L of diluted **CPT-157633** or vehicle control.
 - Assay Buffer to a final volume of 50 μ L.
3. Pre-incubate the plate at 37°C for 15 minutes.
4. Initiate the reaction by adding 50 μ L of the PTP1B substrate (e.g., pNPP at a final concentration of 2 mM).
5. Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
6. Stop the reaction by adding 100 μ L of the Phosphate Detection Reagent.
7. Incubate at room temperature for 15-20 minutes to allow color development.
8. Measure the absorbance at 620 nm using a microplate reader.

- Data Analysis:
 1. Subtract the absorbance of the blank (no lysate) from all readings.
 2. Calculate the percentage of inhibition for each concentration of **CPT-157633** relative to the vehicle control: % Inhibition = $(1 - (\text{Absorbance}_\text{Sample} / \text{Absorbance}_\text{Vehicle})) * 100$
 3. Plot the % Inhibition against the log concentration of **CPT-157633** and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the major steps involved in measuring **CPT-157633** activity.

[Click to download full resolution via product page](#)

Caption: Workflow for PTP1B activity assay.

Data Presentation

The following table presents representative data for the inhibition of PTP1B in cell lysates by **CPT-157633**. The IC50 value is calculated from the dose-response curve.

CPT-157633 Conc. (nM)	PTP1B Activity (Abs @ 620nm)	% Inhibition
0 (Vehicle)	0.852	0%
1	0.831	2.5%
10	0.699	18.0%
45	0.426	50.0%
100	0.230	73.0%
500	0.094	89.0%
1000	0.060	93.0%
IC50 (nM)	~45	

Table 1: Dose-dependent inhibition of PTP1B by **CPT-157633**. Data are hypothetical and for illustrative purposes. The IC50 value is consistent with published affinity constants.[1]

Troubleshooting

- High Background: Ensure complete removal of phosphate-containing buffers (like PBS) before cell lysis. Include a "no lysate" control to measure substrate auto-hydrolysis.
- Low Signal: Increase the amount of cell lysate, the substrate concentration, or the incubation time. Ensure the lysate was prepared correctly and has not been subjected to multiple freeze-thaw cycles.
- Poor IC50 Curve: Check the serial dilutions of the inhibitor. Ensure the inhibitor is fully dissolved in the assay buffer. Expand the concentration range tested.

For research use only. Not for use in diagnostic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- To cite this document: BenchChem. [Measuring CPT-157633 activity in cell lysates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8144457#measuring-cpt-157633-activity-in-cell-lysates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com